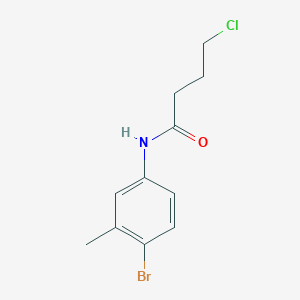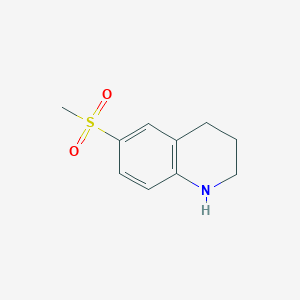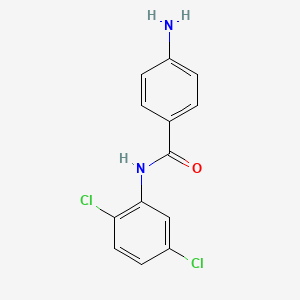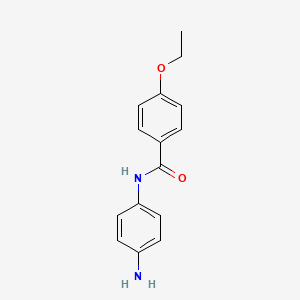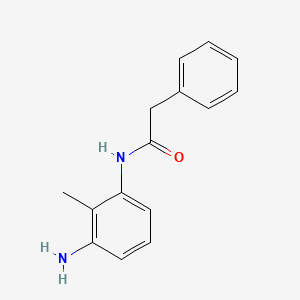
3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide
Overview
Description
3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide is a biochemical compound used for proteomics research . It has a molecular formula of C14H13ClN2O2 and a molecular weight of 276.72 .
Synthesis Analysis
The synthesis of benzamide derivatives, including this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is the acylation of amines with benzoic acids . The reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.72 and a molecular formula of C14H13ClN2O2 . Additional properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved sources.Scientific Research Applications
Neuroleptic Activity
Benzamides, including compounds structurally related to 3-Amino-N-(3-chloro-4-methoxyphenyl)benzamide, have been explored for their potential neuroleptic (antipsychotic) activities. Studies have shown that certain benzamide derivatives exhibit significant inhibitory effects on apomorphine-induced stereotyped behavior in animal models, suggesting their potential as potent drugs for treating psychosis with fewer side effects (Iwanami et al., 1981).
Antioxidant Activity
The electrochemical oxidation mechanisms of amino-substituted benzamide derivatives have been studied to understand their free radical scavenging activities. These compounds, by undergoing complex pH-dependent oxidation processes, demonstrate potential as powerful antioxidants (Jovanović et al., 2020).
Gastrointestinal Motility
Benzamide derivatives have also been investigated for their effects on gastrointestinal motility. Certain derivatives have shown to act as potent serotonin 4 (5-HT4) receptor agonists, enhancing gastrointestinal motility and showing promise as novel prokinetic agents with improved oral bioavailability and potential for treating gastrointestinal disorders (Sonda et al., 2003).
Anticancer Applications
In the context of anticancer research, benzamide derivatives have been synthesized and evaluated for their potential therapeutic applications. For instance, the synthesis of Gefitinib, a known anticancer agent, involves intermediate compounds related to benzamide derivatives, highlighting their importance in the synthesis pathways of clinically relevant drugs (Jin et al., 2005).
Molecular Structure Analysis
The structural analysis of benzamide derivatives, including novel compounds like 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, provides valuable insights into their molecular geometry, electronic properties, and antioxidant activities. These analyses contribute to a deeper understanding of the structure-activity relationships essential for drug design (Demir et al., 2015).
Mechanism of Action
Target of Action
Benzamides, the class of compounds to which it belongs, are known to interact with a variety of biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Benzamides typically act through direct interaction with their targets, often forming covalent bonds or non-covalent interactions that modulate the activity of the target .
Biochemical Pathways
Benzamides can influence a variety of biochemical pathways depending on their specific targets .
Safety and Hazards
properties
IUPAC Name |
3-amino-N-(3-chloro-4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-19-13-6-5-11(8-12(13)15)17-14(18)9-3-2-4-10(16)7-9/h2-8H,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLALCPRDHNCQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



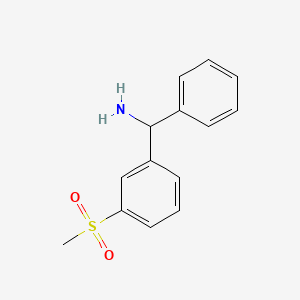

![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)

